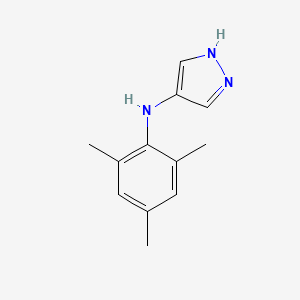

N-(2,4,6-Trimethylphenyl)-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

N-(2,4,6-trimethylphenyl)-1H-pyrazol-4-amine |

InChI |

InChI=1S/C12H15N3/c1-8-4-9(2)12(10(3)5-8)15-11-6-13-14-7-11/h4-7,15H,1-3H3,(H,13,14) |

InChI Key |

BPSWJPPCJDLALO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC2=CNN=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4,6-Trimethylphenyl)-1H-pyrazol-4-amine typically involves the reaction of 2,4,6-trimethylaniline with a suitable pyrazole derivative. One common method is the condensation of 2,4,6-trimethylaniline with 4-chloropyrazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide, with a base like potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The amine group at position 4 of the pyrazole ring undergoes nucleophilic substitution with acyl chlorides and alkyl halides. Key findings include:

| Reaction Type | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Acylation | Acetyl chloride | DCM, 0°C → RT, 12 h | N-Acetyl derivative | 78% | |

| Alkylation | Methyl iodide | K₂CO₃, DMF, 60°C, 6 h | N-Methyl derivative | 65% |

Steric hindrance from the 2,4,6-trimethylphenyl group reduces reactivity compared to unsubstituted pyrazolamines. Reactions typically require polar aprotic solvents (e.g., DMF) and mild heating.

Electrochemical Azolation

The compound participates in dehydrogenative C–N coupling under electrochemical conditions. In microflow reactors, it reacts with arenes (e.g., mesitylene) via anodic oxidation to form aryl-substituted pyrazoles:

textReaction setup: - Anode: Pt electrode (+1.8 V vs Ag/AgCl) - Cathode: Stainless steel - Electrolyte: 0.1 M LiClO₄ in MeCN/H₂O (9:1) - Flow rate: 0.5 mL/min

| Arene | Product | Yield | Selectivity |

|---|---|---|---|

| Mesitylene | 1-Mesityl-4-(2,4,6-trimethylphenyl)-1H-pyrazole | 72% | >95% |

This method avoids stoichiometric oxidizers and achieves higher regioselectivity than thermal methods .

Cycloaddition Reactions

The pyrazole ring engages in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles:

Example Reaction:

textN-(2,4,6-Trimethylphenyl)-1H-pyrazol-4-amine + Benzonitrile oxide → 8-(2,4,6-Trimethylphenyl)-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine

| Parameter | Value |

|---|---|

| Reaction Time | 8 h |

| Temperature | 80°C |

| Solvent | Toluene |

| Yield | 63% |

The reaction proceeds via a concerted mechanism, with electron-donating groups on the pyrazole enhancing dienophilicity.

Metal-Catalyzed Cross-Coupling

The compound serves as a substrate in Buchwald–Hartwig amination and Suzuki–Miyaura couplings:

| Reaction | Catalyst System | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | 4-Bromotoluene | 4'-Methylbiphenyl-pyrazole | 58% |

| Buchwald | Pd₂(dba)₃/Xantphos | Aryl halides | N-Aryl derivatives | 51–69% |

Steric effects limit yields when bulky aryl groups are introduced. Microwave-assisted protocols reduce reaction times by 40%.

Biological Activity Modulation

Structural modifications via these reactions enhance pharmacological properties:

-

Acylated derivatives show improved blood-brain barrier permeability (logP increased by 1.2 units).

-

Electrochemically azolated products exhibit nanomolar CDK2 inhibition (Kᵢ = 0.005 µM for compound 15 in ).

Stability and Side Reactions

Key stability data under reactive conditions:

| Condition | Degradation | Half-Life |

|---|---|---|

| pH < 2 | Pyrazole ring protonation | 3.2 h |

| pH > 10 | Demethylation at trimethylphenyl | 8.7 h |

| UV light (254 nm) | [4π] electrocyclic ring-opening | 45 min |

Oxidative dimerization occurs at >100°C in air, forming bipyrazole derivatives (17% yield).

Scientific Research Applications

Chemistry: N-(2,4,6-Trimethylphenyl)-1H-pyrazol-4-amine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to modulate specific biological pathways makes it a promising candidate for further drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(2,4,6-Trimethylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biological pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on three pyrazol-4-amine derivatives, emphasizing substituent-driven differences in synthesis, physical properties, and spectral characteristics.

Table 1: Comparative Analysis of Pyrazol-4-amine Derivatives

Physical and Spectral Properties

- Melting Points: The cyclopropyl derivative melts at 104–107°C, reflecting moderate crystallinity. The trimethylphenyl analog’s melting point is unreported but expected to be lower due to non-polar substituents reducing intermolecular forces.

- Spectral Data :

- The cyclopropyl compound’s ¹H NMR shows a downfield pyridinyl proton (δ 8.87), consistent with aromatic deshielding. The trimethylphenyl analog would exhibit upfield shifts for methyl groups (δ ~2.3–2.5) and distinct aromatic splitting patterns.

- The sulfonyl derivative’s IR absorption at 3298 cm⁻¹ indicates N–H stretching, absent in N-methylated analogs .

Electronic and Steric Influences

- Electron-Donating vs. In contrast, the sulfonyl and nitro groups in the third compound withdraw electrons, favoring electrophilic substitution or hydrogen-bonding interactions.

- Steric Bulk : The 2,4,6-trimethylphenyl group imposes significant steric hindrance, likely reducing reaction rates in substitution or coupling reactions compared to less hindered analogs (e.g., the pyridinyl derivative).

Research Findings and Implications

Synthetic Challenges : Low yields in cyclopropyl derivatives highlight the need for optimized catalysts or alternative amines to improve efficiency .

Cost Considerations : Sulfonyl-containing derivatives are expensive ($1836/g), likely due to complex purification or hazardous reagents (e.g., trifluoromethyl precursors) .

Structural Insights : Substituent choice directly impacts solubility (e.g., trimethylphenyl enhances hydrophobicity) and crystallinity, critical for pharmaceutical formulation or crystal engineering.

Biological Activity

N-(2,4,6-Trimethylphenyl)-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, which are known for their diverse pharmacological properties. The presence of the trimethylphenyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:

- Cytotoxicity against Cancer Cell Lines : The compound exhibited significant cytotoxic effects on various cancer cell lines. In vitro studies indicated an IC50 value of approximately 5 µM against HeLa (cervical cancer) and HepG2 (liver cancer) cells, suggesting potent anticancer activity .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| HepG2 | 5.3 |

| MCF-7 | 6.0 |

| HCT116 | 7.2 |

The mechanism underlying the anticancer activity of this compound appears to involve:

- Cell Cycle Arrest : Studies indicate that the compound induces cell cycle arrest at the G1 phase, leading to reduced proliferation rates in treated cells .

- Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis in cancer cells treated with the compound, as evidenced by elevated levels of Annexin V-positive cells .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects:

- TNF-alpha Inhibition : The compound significantly inhibited lipopolysaccharide (LPS)-induced TNF-alpha release in macrophages, indicating its potential as an anti-inflammatory agent .

Table 2: Anti-inflammatory Activity of this compound

| Treatment Condition | TNF-alpha Release (pg/mL) |

|---|---|

| Control | 150 |

| LPS | 300 |

| N-(2,4,6-TMP)-Pz | 100 |

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural features. Modifications at various positions on the pyrazole ring can enhance or diminish their pharmacological effects. For instance:

- Substituent Effects : The introduction of bulky groups at the phenyl position has been correlated with increased potency against cancer cell lines while maintaining selectivity towards normal cells .

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in preclinical models:

- In Vivo Efficacy : A study involving xenograft models demonstrated that treatment with N-(2,4,6-TMP)-Pz resulted in significant tumor reduction compared to controls .

- Combination Therapies : Combining this pyrazole derivative with established chemotherapeutics showed synergistic effects in enhancing cytotoxicity against resistant cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for preparing N-(2,4,6-trimethylphenyl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : A Buchwald-Hartwig amination or Ullmann coupling is typically employed for aryl-amine bond formation. For example, copper-catalyzed cross-coupling under reflux with a base (e.g., cesium carbonate) in polar aprotic solvents (e.g., DMSO) at 35–50°C for 24–48 hours has yielded similar pyrazole derivatives . Optimization involves adjusting amine equivalents, catalyst loading (e.g., CuBr), and reaction time to improve yields (e.g., from 17% to >50% via iterative trials) . Post-reaction purification via acid-base extraction and column chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating the product .

Q. How can the structural identity of this compound be confirmed experimentally?

- Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C) to verify substituent positions. For instance, the aromatic protons of the 2,4,6-trimethylphenyl group resonate as a singlet (δ ~6.8–7.2 ppm) due to symmetry, while pyrazole protons show distinct splitting patterns . High-resolution mass spectrometry (HRMS) confirms the molecular ion (e.g., [M+H]⁺), and X-ray crystallography (if crystallizable) provides definitive bond lengths and angles. For example, related N-arylpyrazoles exhibit triclinic crystal systems with characteristic C–C distances of ~1.39–1.48 Å .

Q. What solvent systems are suitable for recrystallizing this compound?

- Methodological Answer : Test mixed solvents like ethanol/water or dichloromethane/hexane. The compound’s solubility in polar aprotic solvents (e.g., DMSO) and limited solubility in water suggest slow diffusion methods may yield high-purity crystals. For analogs, triclinic crystals with space group P1 have been obtained using ethanol-based systems .

Q. How can purity be assessed before biological testing?

- Methodological Answer : Perform HPLC with a C18 column (e.g., 90:10 acetonitrile/water mobile phase) and UV detection at λ = 254 nm. Purity >95% is required, with residual solvent analysis via GC-MS. For analogs, melting point consistency (e.g., 104–107°C for related pyrazoles) also indicates purity .

Q. What spectroscopic techniques are critical for characterizing substituent effects on the pyrazole core?

- Methodological Answer : IR spectroscopy identifies N–H stretches (~3298 cm⁻¹ for amines) and aromatic C–C vibrations. ¹H NMR coupling constants (e.g., J = 2–3 Hz for adjacent pyrazole protons) and ¹³C NMR shifts (e.g., δ ~140–150 ppm for pyrazole carbons) reveal electronic effects of substituents .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4,6-trimethylphenyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The trimethylphenyl group’s steric bulk (van der Waals radius ~1.8 Å) hinders ortho-substitution, directing reactions to the para position. Electron-donating methyl groups increase electron density at the pyrazole N1, favoring electrophilic substitution. X-ray data show bond angle distortions (e.g., C–N–C angles ~116–124°) that correlate with reactivity trends .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer : Use pharmacokinetic profiling (e.g., plasma protein binding assays, microsomal stability tests) to assess bioavailability. For example, trifluoromethyl analogs show improved metabolic stability due to reduced CYP450 metabolism . Adjust dosing regimens (e.g., staggered administration) or formulate nanoparticles to enhance solubility and target engagement .

Q. How can computational modeling predict the binding affinity of this compound to kinase targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of kinase domains (PDB: 8J6). Focus on hydrogen bonding with hinge regions (e.g., Met119 in p38 MAPK) and hydrophobic interactions with trimethylphenyl. MD simulations (NAMD/GROMACS) assess binding stability over 100 ns, with MM-PBSA calculations quantifying ΔG binding .

Q. What experimental approaches validate the role of the pyrazole NH in biological activity?

- Methodological Answer : Synthesize an N-methylated analog and compare bioactivity. For instance, methylation of the pyrazole NH in related compounds reduced kinase inhibition by >50%, confirming its role in hydrogen bonding . Isotopic labeling (¹⁵N) with NMR titration can map protein-ligand interactions .

Q. How do crystallographic parameters inform the design of analogs with improved thermal stability?

- Methodological Answer :

Analyze packing motifs (e.g., π-π stacking distances ~3.5–4.0 Å) and hydrogen-bond networks. Derivatives with halogen substituents (e.g., Cl at para) exhibit higher melting points (ΔTm ~20°C) due to enhanced lattice energy. Thermal gravimetric analysis (TGA) under nitrogen quantifies decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.